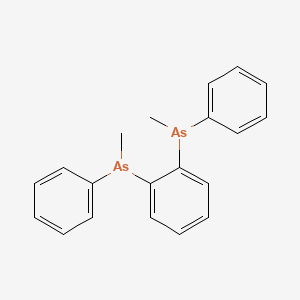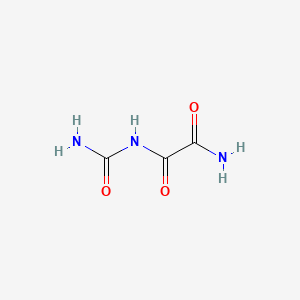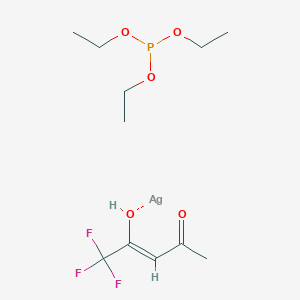
silver;triethyl phosphite;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “silver;triethyl phosphite;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one” is a coordination complex that involves silver, triethyl phosphite, and a fluorinated hydroxyalkenone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silver;triethyl phosphite;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one typically involves the reaction of silver salts with triethyl phosphite and (Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
it is likely that similar principles to those used in laboratory synthesis are applied, with additional steps for purification and quality control to ensure consistency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Silver;triethyl phosphite;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of silver oxide and other oxidized products.
Reduction: Reduction reactions can convert the silver ion to metallic silver, often using reducing agents such as sodium borohydride.
Substitution: The triethyl phosphite ligand can be substituted with other ligands, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silver oxide, while reduction can produce metallic silver. Substitution reactions can result in a variety of new coordination complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, silver;triethyl phosphite;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one is used as a catalyst in various organic reactions. Its unique coordination environment allows it to facilitate reactions such as cross-coupling and polymerization .
Biology
The compound’s potential biological applications are still under investigation. its ability to interact with biological molecules suggests it could be used in the development of new drugs or as a tool in biochemical research .
Medicine
In medicine, the compound’s antimicrobial properties are of particular interest. Silver ions are known for their antibacterial activity, and the presence of triethyl phosphite and the fluorinated hydroxyalkenone may enhance these effects .
Industry
In industry, this compound can be used in the production of advanced materials, such as coatings and films, due to its unique chemical properties .
Wirkmechanismus
The mechanism by which silver;triethyl phosphite;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one exerts its effects involves the interaction of the silver ion with various molecular targets. Silver ions can disrupt bacterial cell membranes, leading to cell death. The triethyl phosphite ligand can modulate the reactivity of the silver ion, enhancing its effectiveness. The fluorinated hydroxyalkenone may also contribute to the compound’s overall activity by interacting with specific molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silver nitrate: A common silver compound with well-known antimicrobial properties.
Silver acetate: Another silver compound used in various chemical reactions.
Triethyl phosphite: A ligand used in coordination chemistry, similar to the one in the compound of interest.
Uniqueness
Silver;triethyl phosphite;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one is unique due to the combination of silver, triethyl phosphite, and the fluorinated hydroxyalkenone. This combination provides a distinct set of chemical properties and reactivity that is not observed in other similar compounds .
Eigenschaften
Molekularformel |
C11H20AgF3O5P |
|---|---|
Molekulargewicht |
428.11 g/mol |
IUPAC-Name |
silver;triethyl phosphite;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C6H15O3P.C5H5F3O2.Ag/c1-4-7-10(8-5-2)9-6-3;1-3(9)2-4(10)5(6,7)8;/h4-6H2,1-3H3;2,10H,1H3;/b;4-2-; |
InChI-Schlüssel |
ZIXODWWCEMAWQZ-BTPOBWOOSA-N |
Isomerische SMILES |
CCOP(OCC)OCC.CC(=O)/C=C(/C(F)(F)F)\O.[Ag] |
Kanonische SMILES |
CCOP(OCC)OCC.CC(=O)C=C(C(F)(F)F)O.[Ag] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


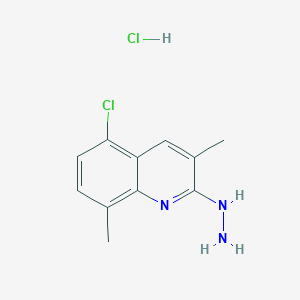
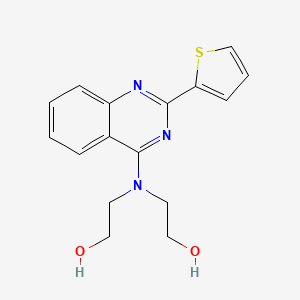
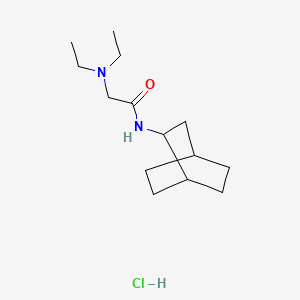
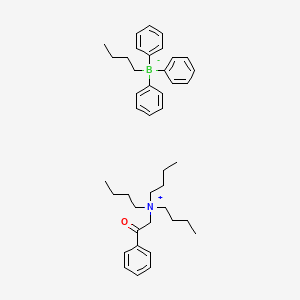
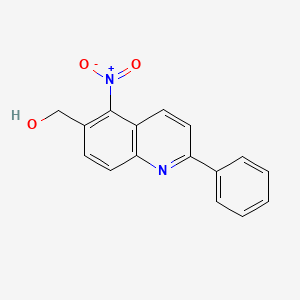

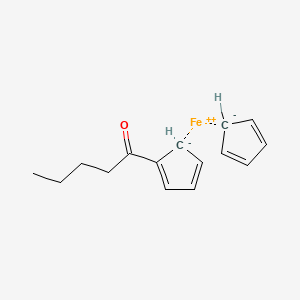
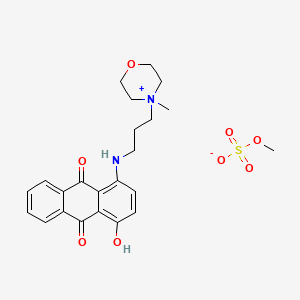
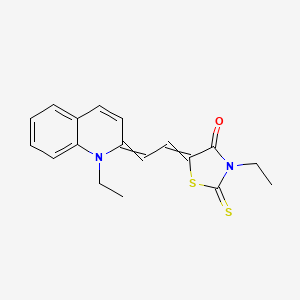
![[4-(acridin-9-ylamino)phenyl]carbamic acid](/img/structure/B13752231.png)
![2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13752257.png)
